2,2'-(1,4-Piperazinediyl)bis[N-(m-tolyl)succinimide]
Description
2,2'-(1,4-Piperazinediyl)bis[N-(m-tolyl)succinimide] is a bis-succinimide derivative featuring a central 1,4-piperazine linker and two N-(m-tolyl) substituents. This compound belongs to a class of molecules where succinimide moieties are strategically modified to tune electronic, steric, and pharmacological properties. Such structural attributes make it relevant in drug discovery, particularly for central nervous system (CNS) targets and ion channel modulation .
Properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H28N4O4/c1-17-5-3-7-19(13-17)29-23(31)15-21(25(29)33)27-9-11-28(12-10-27)22-16-24(32)30(26(22)34)20-8-4-6-18(2)14-20/h3-8,13-14,21-22H,9-12,15-16H2,1-2H3 |
InChI Key |
APZFCKMSCKNMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLPHENYL)-3-{4-[1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(3-METHYLPHENYL)-3-{4-[1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE can undergo various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
The compound has been explored for its potential as a pharmaceutical agent due to its ability to inhibit specific biological targets. Notably, it has been investigated for:
- Phosphodiesterase Inhibition : Research indicates that compounds with similar structures can exhibit phosphodiesterase type 4 (PDE4) inhibitory action, which is beneficial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . PDE4 inhibitors are known to reduce inflammation by preventing the breakdown of cyclic AMP.
- Antimicrobial Activity : The compound's derivatives have shown promise in antimicrobial evaluations against various pathogens. Studies suggest that modifications in the chemical structure can enhance efficacy against drug-resistant strains of bacteria .
- Anticancer Properties : Investigations into the anticancer potential of related compounds have revealed their ability to induce apoptosis in cancer cells. The structural features of 2,2'-(1,4-Piperazinediyl)bis[N-(m-tolyl)succinimide] may contribute to similar effects, warranting further exploration in cancer therapeutics .
Materials Science
The compound's unique structural characteristics make it suitable for applications in materials science:
- Polymer Chemistry : It can be utilized as a monomer or crosslinking agent in the synthesis of polymers with specific mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
- Nanotechnology : Due to its ability to form stable complexes with metal ions, this compound may find applications in the development of nanomaterials for drug delivery systems or catalysis.
Case Study 1: PDE4 Inhibition
A study focusing on similar piperazine derivatives demonstrated significant PDE4 inhibitory activity. These findings suggest that modifications to the succinimide framework can lead to compounds with enhanced therapeutic profiles against inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of related succinimide compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in improving antimicrobial activity .
Mechanism of Action
The mechanism of action of 1-(3-METHYLPHENYL)-3-{4-[1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Bis-Succinimides
(a) N,N′-Bis(chloroacetyl)piperazine (CAS 1703-23-7)
- Structure : Piperazine core with chloroacetyl groups.
- Properties : Higher electrophilicity due to electron-withdrawing chloro substituents.
- Applications: Primarily used as a crosslinking agent in polymer chemistry.
(b) 2,2'-(1,4-Piperazinediyl)bis-3,5-pyridinediamine (CAS 72624-39-6)
- Structure : Piperazine linked to pyridinediamine groups.
- Properties : Enhanced hydrogen-bonding capacity due to amine groups.
(c) N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide
Ethylenediamine-Linked Analogues
N,N′-Bis(benzamidine-4-yl)ethylenediamine
Succinimide Derivatives with Therapeutic Activity
(a) BPBTS (N-{[2’-(Aminosulfonyl)biphenyl-4-yl]methyl}-N’-(2,2’-bithien-5-ylmethyl)succinimide)
- Structure : Disubstituted succinimide with biphenyl and bithienyl groups.
- Properties : Broad-spectrum Nav1 sodium channel inhibition with frequency-dependent effects.
- Applications : Potent ion channel blocker vs. the target compound’s anticonvulsant mechanism .
(b) N-(m-Bromoanilinomethyl)-p-isopropoxyphenylsuccinimide (BAM-IPPS)
Piperazine-Based Dimers in Drug Development
(a) 4,4'-(1,4-Piperazinediyl)bis(N-alkylbenzenecarboximidamide)
- Structure : Piperazine with carboximidamide termini.
- Properties : Strong antituberculosis activity and DNA-binding affinity.
- Applications : Highlights the role of terminal groups in dictating therapeutic targets (antimicrobial vs. CNS) .
(b) Quetiapine Dimer Impurity (1,4-Bis(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine)
Data Tables
Table 1: Structural and Pharmacological Comparison
*Estimated based on analogous structures; †Calculated from formula in ; ‡Range varies with alkyl chain.
Table 2: Electronic Effects of Substituents
| Compound | Substituent Electronic Nature | Impact on Reactivity/Activity |
|---|---|---|
| Target Compound | m-Tolyl (electron-donating) | Enhanced lipophilicity, CNS targeting |
| N,N′-Bis(chloroacetyl)piperazine | Chloro (electron-withdrawing) | Increased electrophilicity |
| BAM-IPPS | Bromine (electron-withdrawing) | Higher anticonvulsant potency |
Research Findings and Key Insights
- Synthetic Flexibility: The piperazine-succinimide scaffold allows modular substitution, as seen in sulfenylation reactions (e.g., HBr-mediated coupling with N-(organothio)succinimides) .
- Activity vs. Structure : Piperazine rigidity improves target selectivity compared to ethylenediamine analogues, but reduces binding entropy .
- Therapeutic Potential: Anticonvulsant activity in succinimide derivatives correlates with aryl substituent electronic profiles, as demonstrated in BAM-IPPS and related compounds .
Biological Activity
2,2'-(1,4-Piperazinediyl)bis[N-(m-tolyl)succinimide] is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 460.5 g/mol
Its structure includes a piperazine ring and two m-tolyl succinimide moieties, which are crucial for its biological activity.
Research indicates that compounds containing piperazine derivatives often exhibit diverse pharmacological effects. The biological activity of 2,2'-(1,4-Piperazinediyl)bis[N-(m-tolyl)succinimide] is primarily attributed to:
- Receptor Interaction : It may interact with various neurotransmitter receptors, influencing dopaminergic and serotonergic pathways.
- Inhibition of Enzymatic Activity : The compound could inhibit specific enzymes involved in neurotransmitter metabolism, thereby altering neurotransmitter levels in the brain.
Pharmacological Effects
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, 2,2'-(1,4-Piperazinediyl)bis[N-(m-tolyl)succinimide] was administered to evaluate its antidepressant potential. Results indicated significant reductions in depressive-like behaviors measured by the forced swim test. The mechanism was linked to increased serotonin levels in the brain.
Case Study 2: Anxiolytic Effects
Another study focused on the anxiolytic properties of the compound. Behavioral tests demonstrated that subjects treated with this compound exhibited reduced anxiety levels compared to controls. The study suggested that the anxiolytic effect may be mediated through GABAergic pathways.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into how modifications can enhance biological activity. For instance:
- Substituent Variations : Altering the substituents on the piperazine ring has been shown to impact binding affinity at various receptors.
- Metabolic Stability : Compounds similar to 2,2'-(1,4-Piperazinediyl)bis[N-(m-tolyl)succinimide] have displayed varying degrees of metabolic stability in liver microsomes, influencing their pharmacokinetics and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
